molecular formula C23H28N2O4 B10860736 Isopaynantheine

Isopaynantheine

Cat. No.: B10860736
M. Wt: 396.5 g/mol
InChI Key: JGZKIGWXPPFMRG-CGJCNEAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopaynantheine involves several steps, starting from the extraction of kratom leaves. The leaves are typically boiled in water and then partitioned with dichloromethane to isolate the alkaloids . Further purification steps, such as chromatography, are used to obtain pure this compound.

Industrial Production Methods: the general process involves large-scale extraction and purification techniques similar to those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: Isopaynantheine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of isopaynantheine involves its interaction with opioid receptors in the human body. It acts as a competitive antagonist at the human mu opioid receptor, which means it competes with other compounds for binding to this receptor . This interaction can modulate pain perception and other physiological responses. Additionally, this compound may interact with other molecular targets and pathways, contributing to its overall effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19+/m0/s1

InChI Key

JGZKIGWXPPFMRG-CGJCNEAHSA-N

Isomeric SMILES

CO/C=C(\[C@H]1C[C@@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC

Origin of Product

United States

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